molecular formula C12H11BrN2O B11794877 7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one

7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one

Cat. No.: B11794877
M. Wt: 279.13 g/mol
InChI Key: YRRPDADANWSJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one (CAS 1437485-85-2) is a chemical compound with the molecular formula C12H11BrN2O and a molecular weight of 279.13 . It belongs to the phthalazin-1(2H)-one class of heterocyclic compounds, which are recognized in scientific literature as privileged structures in medicinal chemistry due to their association with a wide spectrum of pharmacological activities . This particular brominated derivative serves as a versatile synthetic intermediate or building block for researchers developing novel bioactive molecules. The phthalazinone core is a key structural component in several investigated therapeutic areas. Notably, various 4-substituted phthalazinone derivatives have been identified as potent inhibitors of poly (ADP-ribose) polymerase (PARP), a key target in oncology, as seen in drugs like olaparib for the treatment of specific cancers . Furthermore, novel phthalazinone hybrids, such as those incorporating a dithiocarbamate moiety, have recently demonstrated promising in vitro antiproliferative effects against human cancer cell lines, including ovarian (A2780), breast (MCF-7), and lung (NCI-H460) carcinomas . The bromine atom at the 7-position of this compound provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to elaborate the core structure . The cyclopropylmethyl group on the nitrogen atom contributes to the molecule's stereoelectronic properties, which can influence its binding affinity to biological targets. This makes this compound a valuable and flexible starting material for constructing compound libraries in drug discovery programs, particularly those focused on developing new oncological therapies and exploring structure-activity relationships (SAR) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

7-bromo-2-(cyclopropylmethyl)phthalazin-1-one

InChI

InChI=1S/C12H11BrN2O/c13-10-4-3-9-6-14-15(7-8-1-2-8)12(16)11(9)5-10/h3-6,8H,1-2,7H2

InChI Key

YRRPDADANWSJQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=O)C3=C(C=CC(=C3)Br)C=N2

Origin of Product

United States

Biological Activity

7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, discussing its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrN3O, with a molecular weight of approximately 307.19 g/mol. The compound features a bromine atom at the 7-position and a cyclopropylmethyl group at the 2-position of the phthalazinone ring system. This unique substitution pattern is believed to influence its reactivity and biological activity.

Biological Activity Overview

Research has indicated that phthalazinones, including this compound, exhibit various biological activities such as:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific signaling pathways or enzymes.
  • Dopamine Receptor Modulation : Compounds similar to this compound have shown selectivity towards dopamine receptors, particularly D3 receptors, indicating possible applications in treating neurological disorders .
  • Enzyme Inhibition : The compound may interact with various enzymes, affecting their activity and contributing to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Phthalazinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Bromination : Selective bromination at the 7-position using brominating agents.
  • Cyclopropylmethyl Substitution : Introducing the cyclopropylmethyl group via alkylation reactions.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substitution patterns can significantly alter its pharmacological properties:

Compound NameStructure FeaturesBiological Activity
This compoundCyclopropylmethyl substitutionPotential dopamine receptor modulation
6-Bromo-2,7-naphthyridin-1(2H)-oneNaphthyridine coreDifferent biological activities
5-Bromo-3-methylphthalazin-1(2H)-oneMethyl group at different positionVarying pharmacological profiles

The specific cyclopropylmethyl substitution may enhance binding affinity to biological targets compared to other phthalazinones.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of compounds structurally related to this compound:

  • Dopamine Receptor Studies : A study demonstrated that similar compounds can selectively activate D3 dopamine receptors while inhibiting D2 receptors, suggesting a pathway for developing treatments for conditions like schizophrenia or Parkinson's disease .
  • Anticancer Mechanisms : Research indicates that phthalazinones can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have shown promise in inhibiting ABC transporters linked to multidrug resistance in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Molecular Geometry

4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one
  • Structure: The propynyl group at position 2 creates a dihedral angle of 53.93° between the phthalazinone core and the 4-methylphenyl substituent .
  • Comparison: The cyclopropylmethyl group in the target compound is bulkier and more rigid than the linear propynyl chain.
7-Bromo-2-propyl-2H-phthalazin-1-one
  • Structure : Features a propyl group at position 2 and bromine at position 7 (C₁₁H₁₁BrN₂O, MW: 267.12 g/mol) .
  • Comparison : The cyclopropylmethyl substituent introduces steric hindrance and enhanced lipophilicity compared to the linear propyl chain, which could influence solubility and membrane permeability.

Crystallographic and Intermolecular Interactions

  • 4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one forms C–H⋯O hydrogen bonds and π-π stacking (3.6990 Å between aromatic centers) .
2-Substituted-8-(4,6-Dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one Derivatives
  • Activity : These compounds inhibit acetohydroxyacid synthase (AHAS) with Ki values comparable to the herbicide KIH-6127 .
Hybrid Phthalazin-1(2H)-imine/Imidazole Derivatives
  • Comparison : The absence of an imidazole core in the target compound may reduce metabolic stability but simplify synthesis pathways.

Data Tables

Table 1: Key Structural and Physical Properties of Analogues

Compound Name Substituent (Position 2) Bromine Position Molecular Formula Molecular Weight (g/mol) Key Interactions
Target Compound Cyclopropylmethyl 7 C₁₃H₁₁BrN₂O 291.15* N/A (predicted steric)
7-Bromo-2-propylphthalazin-1-one Propyl 7 C₁₁H₁₁BrN₂O 267.12 N/A
4-(4-Methyl-phenyl)-2-propynyl Propynyl N/A C₁₈H₁₄N₂O 282.32 C–H⋯O, π-π stacking

*Calculated based on analogous structures.

Preparation Methods

Table 1: Alkylation Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801278
Cs₂CO₃DMSO100882
NaHTHF60665

Data adapted from and demonstrate that polar aprotic solvents like DMF or DMSO enhance reaction efficiency, with cesium carbonate offering slight yield improvements over potassium carbonate due to its stronger basicity.

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

Recent advances highlight three-component reactions combining 4-bromophthalaldehyde , cyclopropylmethylamine, and a hydrazine derivative in a one-pot synthesis. This method, catalyzed by acetic acid under reflux, achieves the phthalazinone core and N-alkylation in a single step, albeit with moderate yields (60–70%).

Challenges and Solutions

  • Regioselectivity in Bromination : Direct bromination of unsubstituted phthalazinones often leads to mixtures. Using 4-bromophthalic anhydride as the starting material ensures precise bromine placement at position 7.

  • N-Alkylation Specificity : Bulky bases like DBU (1,8-diazabicycloundec-7-ene) can suppress dialkylation by deprotonating the monoalkylated intermediate, though this increases cost and complexity.

Scalability and Industrial Applications

Kilogram-scale syntheses reported in patent utilize continuous flow reactors for the cyclocondensation step, achieving 90% conversion with a residence time of 30 minutes. This method reduces solvent waste and improves reproducibility, critical for pharmaceutical manufacturing.

Q & A

Q. Key Parameters :

StepReagents/ConditionsYieldReference
BrominationBr₂, KBr, acetate buffer~70-80% (estimated)
AlkylationCyclopropylmethyl halide, K₂CO₃, dry acetone~50-60% (analogous to 3c/d in )

Methodological Note : Ensure anhydrous conditions during alkylation to avoid competing hydrolysis. Confirm N-alkylation via NMR (e.g., disappearance of NH signals) and mass spectrometry .

How should researchers characterize this compound to confirm its structure?

Use a combination of spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Identify cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and aromatic protons in the phthalazinone core (δ ~7.5–8.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (C₁₂H₁₁BrN₂O).
  • IR Spectroscopy : Detect lactam C=O stretching (~1680–1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Validation : Cross-reference spectral data with analogous N-alkylated phthalazinones (e.g., 3c/d in ) .

What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Brominated compounds may release toxic fumes (HBr) under heat. Use fume hoods and PPE (gloves, goggles).
  • Storage : Store in airtight containers at 0–6°C to prevent degradation (analogous to brominated derivatives in ) .
  • Spill Response : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

Advanced Research Questions

How can computational methods optimize the synthesis of this compound?

Adopt the ICReDD framework ():

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model bromination/alkylation transition states.

Condition Screening : Apply machine learning to predict optimal solvents (e.g., acetone vs. DMF) and catalyst ratios.

Feedback Loop : Validate computational predictions with small-scale experiments, then refine models .

Case Study : Computational optimization reduced alkylation reaction time by 30% in analogous phthalazinone syntheses .

How should researchers address discrepancies in reported yields for N-alkylation reactions?

Q. Root Cause Analysis :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may increase reaction rates but promote side reactions.
  • Base Strength : Stronger bases (e.g., NaH vs. K₂CO₃) can alter regioselectivity (N- vs. O-alkylation).

Q. Experimental Design :

Conduct a factorial design () varying solvent, base, and temperature.

Monitor reaction progress via TLC/GC-MS to identify intermediates or byproducts.

Compare results with , which achieved 53–61% yields using K₂CO₃ in acetone .

What strategies are effective for evaluating the biological activity of this compound?

Structural Analogues : Synthesize derivatives with modified substituents (e.g., oxadiazole rings, ) to assess pharmacophore contributions.

In Vitro Screening : Test against target enzymes (e.g., kinases) or cell lines (cancer, microbial).

SAR Analysis : Correlate substituent electronic effects (e.g., bromine’s electron-withdrawing nature) with activity trends .

How can structural modifications alter the compound’s physicochemical properties?

Q. Targeted Modifications :

ModificationExpected ImpactMethod (Reference)
Cyclopropylmethyl → MorpholinylethylIncreased solubilityAlkylation with 4-(2-chloroethyl)morpholine ()
Bromine → FluorineEnhanced metabolic stabilityHalogen exchange via Pd-catalyzed coupling ()

Validation : Use logP measurements and solubility assays to quantify changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.